molecular formula C11H6INO B8348365 7-Hydroxy-8-iodo-2-naphthalenecarbonitrile

7-Hydroxy-8-iodo-2-naphthalenecarbonitrile

Cat. No. B8348365
M. Wt: 295.08 g/mol
InChI Key: VRUNAUBTOHUDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-8-iodo-2-naphthalenecarbonitrile is a useful research compound. Its molecular formula is C11H6INO and its molecular weight is 295.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-8-iodo-2-naphthalenecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-8-iodo-2-naphthalenecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Hydroxy-8-iodo-2-naphthalenecarbonitrile

Molecular Formula

C11H6INO

Molecular Weight

295.08 g/mol

IUPAC Name

7-hydroxy-8-iodonaphthalene-2-carbonitrile

InChI

InChI=1S/C11H6INO/c12-11-9-5-7(6-13)1-2-8(9)3-4-10(11)14/h1-5,14H

InChI Key

VRUNAUBTOHUDJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2I)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-cyano-2-naphthol (22.3 g, 131.8 mmol), sodium carbonate (29.3 g, 277 mmol) and I2 (31.8 g, 125.2 mmol) in water (500 mL) and THF (80 mL) at 0° C. was stirred at room temperature for 3 h, acidified with 1M HCl and extracted with ethyl acetate. The extracts were washed with saturated Na2S2O3 and brine, dried (Na2SO4) and concentrated. The product was recrystallized from ethyl acetate to yield 33 g of the title compound.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step One
Name
Quantity
31.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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